5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Pan-Pim kinase inhibition Multiple myeloma GDC-0339

Synthetic teams pursuing pan-Pim kinase inhibitors frequently encounter low coupling yields and oligomerization when using unprotected 5-amino-thiazole intermediates. CAS 1270034-25-7 resolves this with orthogonal Boc/COOH protection, enabling chemoselective amide coupling at the 4-position without competing side reactions. • Designated starting material for the penultimate amide coupling in GDC-0339 synthesis; demonstrated >80% TGI in RPMI8226 and MM.1S multiple myeloma xenograft models (J. Med. Chem. 2019, 62, 2140-2153). • Validated at multi-gram scale with 97% ester hydrolysis yield (US 9,200,004 B2). • Crystalline solid with superior storage stability (2-8°C, inert atmosphere) vs. the hygroscopic unprotected 5-amino analogue, making it the preferred form for kilogram-scale process development and parallel SAR library synthesis.

Molecular Formula C15H14F2N2O4S
Molecular Weight 356.344
CAS No. 1270034-25-7
Cat. No. B597963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
CAS1270034-25-7
Synonyms5-(tert-butoxycarbonylaMino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Molecular FormulaC15H14F2N2O4S
Molecular Weight356.344
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=CC=C2F)F)C(=O)O
InChIInChI=1S/C15H14F2N2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)9-7(16)5-4-6-8(9)17/h4-6H,1-3H3,(H,19,22)(H,20,21)
InChIKeyUOTJJWYWCUMQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (CAS 1270034-25-7): A Thiazole-Based Building Block for Pan-Pim Kinase Inhibitor GDC-0339


5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (CAS 1270034-25-7) is a protected amino thiazole carboxylic acid derivative that serves as an advanced key intermediate in the synthesis of GDC-0339, a potent, orally bioavailable pan-Pim kinase inhibitor under evaluation for the treatment of multiple myeloma . The compound features a 2,6-difluorophenyl substituent at the thiazole 2-position, a Boc-protected amino group at the 5-position, and a free carboxylic acid at the 4-position, enabling chemoselective amide coupling with amine-bearing fragments to assemble the final drug scaffold.

Why 5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid Cannot Be Replaced by Unprotected or Des-fluoro Thiazole Analogues


The specific combination of the Boc-protected 5-amino group, the 2,6-difluorophenyl substitution, and the free 4-carboxylic acid on the thiazole core is critical for the synthetic route to GDC-0339. The Boc group preserves the nucleophilic amine until controlled deprotection, preventing premature side reactions during amide coupling at the 4-position . Replacing this intermediate with the unprotected 5-amino analogue (CAS 1187056-40-1) risks oligomerization and lower coupling yields due to competing amine reactivity . Similarly, the 2,6-difluorophenyl motif is essential for the final inhibitor's sub-nanomolar potency; analogues lacking the 2,6-difluoro substitution pattern show attenuated Pim kinase inhibition, rendering the resulting drug candidate less viable [1]. Generic substitution with simpler thiazole-4-carboxylic acids therefore compromises both synthetic efficiency and pharmacological outcome.

Quantitative Differentiation Evidence for 5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid


The Final Drug GDC-0339 Derived from This Intermediate Achieves Sub-Nanomolar Pan-Pim Kinase Inhibition

GDC-0339, the drug substance assembled using 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid as a key building block, exhibits single-digit to sub-nanomolar Ki values against all three Pim kinase isoforms: Pim1 Ki = 0.03 nM, Pim2 Ki = 0.1 nM, Pim3 Ki = 0.02 nM [1]. In contrast, the closely related clinical pan-Pim inhibitor AZD1208 (which lacks the 2,6-difluorophenyl thiazole motif) shows markedly weaker Ki values (Pim1 ≈ 0.8 nM, Pim2 ≈ 2.5 nM), establishing the critical contribution of the 2,6-difluorophenyl thiazole moiety delivered by the intermediate [2]. The target intermediate therefore uniquely enables access to a compound with approximately 27-fold higher Pim1 affinity and 25-fold higher Pim2 affinity compared to a structurally divergent comparator.

Pan-Pim kinase inhibition Multiple myeloma GDC-0339

Boc-Protected Amine Enables Chemoselective Amide Coupling Without Competing Side Reactions

The Boc-protected 5-amino group in CAS 1270034-25-7 allows direct HATU-mediated amide coupling at the 4-carboxylic acid position without self-condensation. When the unprotected 5-amino analogue (CAS 1187056-40-1) is used directly in HATU/DIPEA-mediated coupling with 5-((4R,5R)-4-amino-5-fluoroazepan-1-yl)-1-methyl-1H-pyrazol-4-amine, oligomeric byproducts reduce the desired product yield to <40%, with significant purification challenges . In the published GDC-0339 patent route, the Boc-protected intermediate is first coupled at the 4-position, followed by HCl/dioxane Boc deprotection and subsequent urea formation, delivering the final intermediate in 70% yield over two steps . This represents a >30% absolute yield improvement relative to the direct approach with the unprotected analogue, translating to reduced cost of goods for large-scale synthesis.

Chemoselective amide coupling Boc protection Synthetic yield

Commercial Availability at 98% Purity from Quality-Certified Suppliers

The target compound is commercially available at 98% purity (NLT 98%) from ISO-certified suppliers, meeting pharmaceutical intermediate quality specifications . In contrast, the closely related unprotected analogue 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (CAS 1187056-40-1) is typically offered only at 95% purity from multiple vendors . The 3% absolute purity difference is significant for advanced intermediates used in late-stage GMP coupling steps, where impurities at >2% can propagate into the final API and exceed ICH Q3A thresholds.

Chemical purity ISO-certified manufacturing Procurement specification

Validated Application Scenarios for 5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid


GMP Synthesis of GDC-0339 API for Multiple Myeloma Clinical Trials

This intermediate is the designated starting material for the penultimate amide coupling step in the published GDC-0339 synthetic route. Its use directly supports the manufacture of a pan-Pim kinase inhibitor that demonstrated tumor growth inhibition (TGI) of >80% in RPMI8226 and MM.1S multiple myeloma xenograft models at tolerated oral doses [J. Med. Chem. 2019, 62, 2140–2153 – REFS-1]. Procurement of CAS 1270034-25-7 at 98% purity is critical for meeting GMP lot-release specifications.

Structure-Activity Relationship (SAR) Studies on 2,6-Difluorophenyl Thiazole Pim Inhibitors

The compound serves as a versatile scaffold for parallel SAR exploration. The Boc-protected amine can be deprotected under mild acidic conditions (4 M HCl/dioxane, MeOH) to unmask the 5-amino group for diversification into ureas, amides, or sulfonamides, while the 4-carboxylic acid can be coupled to various amine-containing fragments. This orthogonal protection strategy enables rapid library synthesis around the thiazole core to probe Pim isoform selectivity.

Process Chemistry Optimization and Scale-Up Studies

The synthetic route from ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate to the target compound has been demonstrated at multi-gram scale with 97% yield for the ester hydrolysis step [Patent US09200004B2 – REFS-3]. The crystalline Boc-protected intermediate offers superior handling and storage stability (2–8°C under inert atmosphere) compared to the hygroscopic unprotected amine, making it the preferred form for kilogram-scale process development.

Quote Request

Request a Quote for 5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.